molecular formula C5H7NO4 B114691 (R)-Methyl 2-oxooxazolidine-4-carboxylate CAS No. 144542-43-8

(R)-Methyl 2-oxooxazolidine-4-carboxylate

Cat. No.: B114691
CAS No.: 144542-43-8
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-GSVOUGTGSA-N
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Description

®-Methyl 2-oxooxazolidine-4-carboxylate is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-oxooxazolidine-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an aldehyde under acidic conditions to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of ®-Methyl 2-oxooxazolidine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-oxooxazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert it into oxazolidines with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, which can have different functional groups and properties.

Scientific Research Applications

®-Methyl 2-oxooxazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-oxooxazolidine-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can also interact with proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-oxooxazolidine-4-carboxylate: The enantiomer of ®-Methyl 2-oxooxazolidine-4-carboxylate, with similar chemical properties but different biological activity.

    Oxazolidinones: A class of compounds with a similar oxazolidine ring structure but different substituents.

    Oxazolidines: Compounds with a similar ring structure but without the carboxylate group.

Uniqueness

®-Methyl 2-oxooxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWTVKXOORXAZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327675
Record name (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144542-43-8
Record name (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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